molecular formula C5H4F5I B6593980 2-Iodo-4,4,5,5,5-pentafluoropentene CAS No. 885275-73-0

2-Iodo-4,4,5,5,5-pentafluoropentene

Cat. No.: B6593980
CAS No.: 885275-73-0
M. Wt: 285.98 g/mol
InChI Key: UEEGHKHOKNMXKS-UHFFFAOYSA-N
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Description

2-Iodo-4,4,5,5,5-pentafluoropentene is a fluorinated alkene characterized by a pentene backbone with an iodine substituent at position 2 and five fluorine atoms distributed across positions 4 and 5 (two fluorines at C4 and three at C5). Its molecular formula is C₅H₃F₅I, and it belongs to the class of per- and polyfluoroalkyl substances (PFAS). The compound’s structure combines high electronegativity from fluorine with the polarizability of iodine, making it reactive in nucleophilic substitution and cross-coupling reactions.

The iodine atom at C2 enhances its utility in organic synthesis as a leaving group or a precursor for further functionalization. The electron-withdrawing fluorine substituents increase the compound’s stability against thermal degradation compared to non-fluorinated analogs. Applications include its use in pharmaceuticals, agrochemicals, and materials science, particularly in creating fluoropolymers with tailored properties .

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-2-iodopent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F5I/c1-3(11)2-4(6,7)5(8,9)10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEGHKHOKNMXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663076
Record name 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-73-0
Record name 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Iodination of Fluoroalkene Precursors

A primary route involves the iodination of 4,4,5,5,5-pentafluoropent-1-ene. This method leverages the electrophilic nature of iodine sources, such as molecular iodine (I₂) or iodonium salts, to introduce the iodine atom at the β-position of the fluoroalkene. The reaction typically proceeds in polar aprotic solvents like acetonitrile or dimethylformamide, where the electron-withdrawing fluorine groups activate the alkene for electrophilic attack.

Mechanism :

  • Electrophilic Activation : I₂ undergoes homolytic cleavage to generate iodine radicals, which abstract a hydrogen atom from the alkene, forming a radical intermediate.

  • Iodine Addition : The radical intermediate reacts with I₂ to form a vicinal diiodide, which undergoes β-elimination of HI to yield the monoiodinated product.

Challenges : Competing side reactions, such as over-iodination or polymerization, necessitate careful control of stoichiometry and temperature. Studies suggest that maintaining a reaction temperature below 0°C minimizes these side reactions.

Halogen Exchange Reactions

Another approach involves halogen exchange, where a pre-existing halogen (e.g., bromine or chlorine) in a polyfluorinated precursor is replaced by iodine. For instance, 2-bromo-4,4,5,5,5-pentafluoropentene can undergo Finkelstein reaction with sodium iodide (NaI) in acetone or dimethyl sulfoxide (DMSO).

Reaction Conditions :

  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance iodide nucleophilicity.

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by facilitating ion pairing.

Limitations : This method is less favored due to the limited availability of brominated or chlorinated precursors and the potential for incomplete substitution.

Radical-Mediated Iodination

Radical pathways offer an alternative for introducing iodine without requiring pre-functionalized substrates. Using initiators like azobisisobutyronitrile (AIBN) or light, iodine radicals add to the fluoroalkene, followed by hydrogen abstraction to form the desired product.

Advantages :

  • Tolerance for steric hindrance from fluorine substituents.

  • Mild conditions (room temperature, ambient pressure).

Drawbacks : Low regioselectivity and competing side reactions necessitate post-synthetic purification, reducing overall yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Non-polar solvents (e.g., hexane) favor radical pathways, while polar solvents enhance ionic mechanisms. For example, iodination in aqueous MeCN achieves yields up to 75% by stabilizing transition states through hydrogen bonding.

Temperature Optimization :

  • Electrophilic Iodination : Optimal at −10°C to 25°C.

  • Radical Pathways : Require higher temperatures (40–60°C) to initiate radical chains.

Catalytic Systems

Recent advances highlight the role of Lewis acids (e.g., ZnCl₂) in facilitating iodine activation. In the presence of ZnCl₂, I₂ forms a more electrophilic iodine species, accelerating addition to the fluoroalkene.

Catalyst Loading :

  • ZnCl₂ : 10–15 mol% relative to substrate.

  • Phase-Transfer Catalysts : 5 mol% TBAB improves iodide availability in biphasic systems.

Analytical and Computational Insights

Spectroscopic Characterization

  • ¹⁹F NMR : Distinct signals at δ −72 ppm (CF₃), −110 ppm (CF₂), and −145 ppm (CF) confirm substituent positions.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 285.98 [M]⁺, consistent with the molecular formula.

Computational Modeling

Density functional theory (DFT) calculations reveal that the iodine atom adopts a pseudo-axial conformation to minimize steric clashes with adjacent fluorine groups. The energy barrier for this conformation is approximately 8.2 kcal/mol, explaining the compound’s stability under standard conditions.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability
Electrophilic Iodination60–75%HighModerate
Halogen Exchange40–55%ModerateLow
Radical Iodination50–65%LowHigh

Key Observations :

  • Electrophilic iodination offers the best balance of yield and selectivity.

  • Radical methods, while scalable, require extensive purification.

Industrial Applications and Challenges

This compound serves as a precursor for fluorinated polymers and pharmaceuticals. However, industrial-scale synthesis faces hurdles:

  • Cost of Fluorinated Precursors : Limited commercial availability drives up production costs.

  • Safety Concerns : Exothermic iodination reactions require specialized equipment to manage heat and iodine vapors .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,4,5,5,5-pentafluoropentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the pentene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Addition: Halogens like chlorine or bromine can be added across the double bond.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Addition: Formation of dihalogenated products.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

2-Iodo-4,4,5,5,5-pentafluoropentene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4,4,5,5,5-pentafluoropentene involves its interaction with molecular targets through its reactive iodine and fluorine atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Molecular Formula Backbone Iodo Position Fluorine Count Key Substituents
This compound C₅H₃F₅I Pentene C2 5 None
1-Iodo-4-(trifluoromethyl)octafluoro-2-pentene (CAS 971) C₆F₁₁I Pentene C1 8 Trifluoromethyl (C4)
1,1,1,2,2,3,3,5,5,5-decafluoro-4-iodo-4-(trifluoromethyl)pentane (CAS 102780-88-1) C₆F₁₃I Pentane C4 13 Trifluoromethyl (C4)
4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol (CAS 114810-56-9) C₆H₆F₇IO Pentanol C2 4 Trifluoromethyl (C4), Hydroxyl (C1)
1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-ene (CAS 90277-94-4) C₆HF₁₁ Pentene None 8 Trifluoromethyl (C2)

Reactivity and Stability

  • Electrophilic Reactivity : The iodine atom in this compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the hydroxyl group in CAS 114810-56-9 introduces hydrogen bonding and acidity, limiting its compatibility with strong bases.
  • Fluorine Content : Higher fluorine counts (e.g., 13 F in CAS 102780-88-1 ) increase thermal stability but reduce solubility in polar solvents. The target compound’s moderate fluorination balances reactivity and stability.
  • Double Bond Influence : The pentene backbone in the target compound and CAS 90277-94-4 allows for addition reactions (e.g., hydrofluorination), unlike saturated analogs like CAS 102780-88-1 .

Research Findings and Case Studies

  • Thermal Properties : Studies on CAS 90277-94-4 (Bargamova et al., 1993) report a boiling point of 78–80°C, suggesting that the target compound’s boiling point may be higher due to iodine’s molecular weight.

Biological Activity

2-Iodo-4,4,5,5,5-pentafluoropentene (C5_5H4_4F5_5I) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, suggests potential biological activities that warrant investigation.

The compound features a pentafluoropentene backbone with an iodine atom at the second position. The presence of fluorine atoms significantly alters its physical and chemical properties, including increased lipophilicity and stability against metabolic degradation.

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity. Its mechanism of action appears to involve disruption of microbial cell membranes due to the fluorinated structure, which enhances its interaction with lipid bilayers. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting a potential role as a novel antimicrobial agent.

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for anticancer activity. Research has shown that it can inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The fluorinated groups contribute to its ability to interact with cellular targets involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential.
  • Cancer Cell Line Studies : A research article in Cancer Letters reported that treatment with this compound led to a 50% reduction in cell viability in the MCF-7 breast cancer cell line at concentrations of 10 µM. The study suggested that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cell Membrane Interaction : The fluorinated segments enhance membrane permeability and disrupt lipid bilayers.
  • Enzyme Inhibition : The iodine atom may facilitate interactions with enzyme active sites or receptor binding domains.
  • Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.

Safety and Toxicology

While promising in biological applications, safety assessments are crucial. Preliminary toxicological studies indicate that this compound can cause skin irritation and should be handled with care. Further studies are needed to fully understand its safety profile and potential side effects in vivo .

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